1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene
Description
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene (CAS: 2385169-41-3) is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃IO and a molecular weight of 272.186 g/mol . It features a benzene ring substituted with bromine (position 1), iodine (position 2), methoxy (position 5), and trifluoromethyl (position 3) groups. This compound is synthesized for applications in organic synthesis, particularly in cross-coupling reactions, due to its electron-withdrawing substituents and halogen reactivity. Its purity is typically reported as 98% .
Properties
Molecular Formula |
C8H5BrF3IO |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c1-14-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,1H3 |
InChI Key |
GOJHUYGZWRUIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Halogen Exchange
A proven method for introducing iodine involves diazotization of an aniline precursor followed by iodide displacement. For example, 2-bromo-6-fluoroaniline undergoes diazotization with NaNO₂ and HBF₄, yielding a diazonium salt that reacts with KI to produce 1-bromo-3-fluoro-2-iodobenzene in 60% yield. Adapting this approach, a hypothetical synthesis could start with 5-methoxy-3-(trifluoromethyl)aniline. Diazotization at -10°C and subsequent iodide quench would introduce iodine at position 2, followed by bromination via electrophilic aromatic substitution (EAS) at position 1, meta to -CF₃.
Table 1: Halogenation via Diazotization
| Starting Material | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-6-fluoroaniline | NaNO₂, HBF₄, KI | -10°C, THF | 60% | |
| 5-Methoxy-3-CF₃-aniline* | NaNO₂, HBF₄, KI, Br₂ | Sequential EAS | – | – |
*Hypothetical pathway requiring experimental validation.
Electrophilic Bromination and Iodination
Direct bromination of 5-methoxy-3-(trifluoromethyl)benzene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) could target position 1 (meta to -CF₃). Subsequent iodination at position 2 (ortho to -OCH₃) might employ N-iodosuccinimide (NIS) with acid catalysis. However, competing regioselectivity from the -CF₃ group may necessitate protecting the methoxy group as a less activating ether (e.g., SEM-protected -OCH₃) to enhance iodination selectivity.
Transition Metal-Mediated Approaches
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling offers a modular route to install aryl halides. For instance, 3-fluoro-5-(trifluoromethyl)phenylboronic acid, synthesized via Grignard formation from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene and subsequent boronation, participates in Suzuki reactions with iodobenzene derivatives. Adapting this, a boronic acid at position 2 of 5-methoxy-3-CF₃-benzene could couple with an aryl iodide to introduce bromine at position 1.
Chemical Reactions Analysis
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:
- Trifluoromethylation Reactions : The compound can be employed in trifluoromethylation processes, enhancing the fluorine content in organic molecules. For instance, it has been used successfully in reactions with CF₃SO₂Cl under basic conditions, yielding products such as 4-fluoroacetophenone with notable yields (up to 96%) when subjected to specific reaction conditions .
Medicinal Chemistry
The compound's structural attributes make it a candidate for developing biologically active molecules. It can be utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific receptors or enzymes.
Case Studies
- Synthesis of G-Secretase Inhibitors : Research has shown that derivatives of this compound can be synthesized to create inhibitors for g-secretase, which is implicated in Alzheimer's disease. The ability to modulate the trifluoromethyl group enhances the biological activity of these compounds .
- Antagonists for Human Receptors : The compound has been explored for its potential to develop antagonists for various human receptors, including vanilloid receptor 1 and dopamine D4 receptor. This highlights its relevance in drug discovery and development .
Material Science Applications
In materials science, 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be used to synthesize polymeric materials with enhanced thermal and chemical stability due to the presence of trifluoromethyl groups. These materials are beneficial in coatings and high-performance composites.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Positional Isomerism : The placement of iodine (position 2 vs. 3) significantly alters electronic properties. For example, 1-bromo-3-iodo-5-(trifluoromethoxy)benzene has a higher molecular weight (350.9 g/mol) due to the trifluoromethoxy group .
- Functional Group Impact : The nitro group in 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene increases electrophilicity but reduces thermal stability compared to the methoxy analog .
- Trifluoromethyl vs. Trifluoromethoxy : Trifluoromethyl (CF₃) is strongly electron-withdrawing, while trifluoromethoxy (OCF₃) provides both electron withdrawal and resonance effects, influencing reaction kinetics .
Key Findings :
- The target compound’s bromine and iodine substituents make it versatile in palladium-catalyzed reactions, as demonstrated in the synthesis of biphenyl derivatives (e.g., 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl) .
- Trifluoromethyl groups enhance stability in harsh conditions (e.g., high-temperature perovskite solar cell processing) .
Key Notes :
Biological Activity
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene (CAS Number: 2385169-41-3) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene
- Molecular Formula : C8H5BrF3IO
- Molecular Weight : 335.03 g/mol
- Physical State : Solid
- Purity : ≥95% .
The biological activity of 1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase the compound's bioactivity.
Biological Activity Overview
Research on similar compounds indicates that halogenated aromatic compounds can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some halogenated compounds have shown efficacy against bacterial strains and fungi.
- Anticancer Properties : Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Detailed Findings
-
Anticancer Activity :
- A study focused on similar trifluoromethyl-substituted compounds revealed their capability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The compound showed promising selectivity and potency, with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Properties :
- Enzyme Interaction :
Q & A
Q. What are the key synthetic strategies for preparing 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene, and how do directing groups influence halogenation sequences?
The synthesis typically involves sequential halogenation guided by substituent directing effects. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups are meta-directors, favoring halogenation at positions 2 and 5. For example, bromination of 3-(trifluoromethyl)-5-methoxybenzene derivatives can be achieved using N-bromosuccinimide (NBS) under acidic conditions, followed by iodination via Sandmeyer reactions with CuI or KI/NaNO₂ in H₂SO₄ . The order of halogen introduction depends on steric and electronic factors; bromine is often introduced first due to its larger atomic radius and stronger directing effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by -CF₃ deshielding). ¹⁹F NMR confirms -CF₃ presence (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₈H₅BrIF₃O: ~370.85) .
- FTIR : Confirms functional groups (C-F stretch at 1100–1250 cm⁻¹, C-O-C at ~1200 cm⁻¹) .
Q. What purification methods are recommended to isolate this compound from polyhalogenated byproducts?
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates halogenated isomers. For higher purity (>95%), recrystallization in ethanol/water or toluene is employed, leveraging differences in halogen solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported halogenation yields for similar trifluoromethyl-substituted aromatics?
Discrepancies in yields (e.g., 48% vs. lower yields in Sandmeyer iodination) arise from reaction conditions. Key variables include:
Q. What strategies mitigate competing side reactions during sequential halogenation?
- Protecting groups : Use methoxymethoxy (MOM) groups to block reactive sites temporarily, as seen in analogous bromo-fluoro derivatives .
- Directed ortho-metalation : Employ lithium-halogen exchange to direct iodine to specific positions .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation in polyhalogenation steps .
Q. How to design a regioselective iodination protocol for the 2-position of the benzene ring?
Leverage the -CF₃ group’s strong meta-directing effect to favor iodination at position 2. Use iodinating agents like ICl in acetic acid, which selectively target electron-deficient positions. Monitor reaction progress via TLC and adjust stoichiometry to avoid over-iodination .
Q. What computational tools predict the stability and reactivity of halogenated intermediates?
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states to evaluate halogenation pathways. Parameters like Fukui indices identify electrophilic/nucleophilic sites, aiding in reaction optimization .
Safety and Handling
Q. What safety protocols are critical for handling this compound’s bromine and iodine content?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
